2-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}acetic acid
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Overview
Description
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step organic reactions One common approach is to start with a benzothiophene derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired pyrimidine ring structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thieno ring to sulfoxides or sulfones.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogenation or alkylation at specific positions on the benzothiophene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid include other benzothiophene and pyrimidine derivatives, such as:
- Benzothiophene-2-carboxylic acid
- 4-oxo-4H-pyrimidine-2-carboxylic acid
- 7-tert-butyl-4-oxo-5,6,7,8-tetrahydrobenzothiophene
Uniqueness
What sets (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid apart is its combined benzothiophene and pyrimidine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse reactivity and potential interactions with a wide range of biological targets, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C16H20N2O3S/c1-16(2,3)9-4-5-10-11(6-9)22-14-13(10)15(21)18(8-17-14)7-12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
BISXSZNFOCRIMD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O |
Origin of Product |
United States |
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